Cyclobutylmethoxyacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

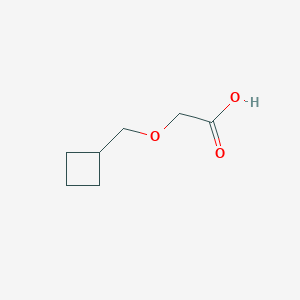

Cyclobutylmethoxyacetic acid, as the name suggests, would be an acetic acid molecule where a methoxy group and a cyclobutyl group are attached. Acetic acid is a simple carboxylic acid which is an important chemical reagent and industrial chemical, mainly used in the production of cellulose acetate for photographic film and polyvinyl acetate for wood glue .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a cyclobutylmethanol with a carboxylic acid derivative, such as acetic anhydride or acetyl chloride, in the presence of a base .Molecular Structure Analysis

The molecular structure of Cyclobutylmethoxyacetic acid would consist of a four-membered cyclobutane ring attached to a methoxy group and an acetic acid group . The exact structure and properties would depend on the specific arrangement of these groups .Chemical Reactions Analysis

As a carboxylic acid, Cyclobutylmethoxyacetic acid would be expected to undergo reactions typical of this class of compounds. This includes reactions with bases to form salts, reactions with alcohols to form esters, and decarboxylation reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of Cyclobutylmethoxyacetic acid would be influenced by its molecular structure. As a carboxylic acid, it would be expected to exhibit the acidic properties typical of this class of compounds. The presence of the cyclobutyl and methoxy groups could influence its solubility, boiling point, and other physical properties .科学的研究の応用

Synthesis and Antiviral Activity of Cyclobutyl Nucleoside Analogues

Cyclobutyl nucleoside analogues, including enantiomeric forms of cyclobutyl guanine and adenine analogues, have been synthesized and studied for their antiviral activities. These compounds, particularly those mimicking the absolute configuration of natural nucleosides, have demonstrated high activity against a range of herpesviruses in vitro. The antiviral efficacy of these compounds is attributed to their ability to selectively inhibit herpes simplex virus type 1 (HSV-1) DNA polymerase, offering potential therapeutic applications in treating herpesvirus infections. The synthesis process involves the coupling of trans-3,3-diethoxy-1,2-cyclobutanedicarboxylic acid with R-(-)-2-phenylglycinol, leading to a mixture of diastereomeric bis-amides, which is further converted to the corresponding diol enantiomers and then to the cyclobutyl nucleoside analogues. The antiviral activity and selective inhibition of viral DNA polymerase highlight the scientific research applications of these cyclobutyl compounds in developing new antiviral therapies (Bisacchi et al., 1991).

Derivatization of Squaric Acid to Cyclobutenones

A novel method for the regio-controlled synthesis of highly substituted cyclobutenones from squaric acid has been developed, showcasing the versatility of cyclobutyl compounds in synthetic chemistry. This method involves the reaction of cyclobutene-1,2-dione monoacetal and its vinylog with unsaturated organosilanes in the presence of Et2O·BF3, leading to 4-allyl-4-ethoxycyclobutenones. These cyclobutenones can be further transformed into highly substituted bicyclo[3.2.0]heptenones, demonstrating the potential of cyclobutyl compounds in constructing complex molecular structures. This synthetic approach provides a platform for exploring the reactivity and applications of cyclobutyl compounds in organic synthesis and the development of new materials (Yamamoto et al., 1996).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-(cyclobutylmethoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-7(9)5-10-4-6-2-1-3-6/h6H,1-5H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRSXUWQCXPSJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobutylmethoxyacetic acid | |

CAS RN |

848666-52-4 |

Source

|

| Record name | 2-(cyclobutylmethoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid](/img/structure/B2873790.png)

![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2873791.png)

![2-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2873795.png)

![8-Nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B2873796.png)

![2-Methoxy-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzamide](/img/structure/B2873804.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2873805.png)

![[1-[(1-cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl] (E)-3-(3-ethoxy-4-propoxyphenyl)prop-2-enoate](/img/structure/B2873806.png)